molecular formula C10H8Br2O2 B2658887 4-(Allyloxy)-3,5-dibromobenzaldehyde CAS No. 443292-04-4

4-(Allyloxy)-3,5-dibromobenzaldehyde

Cat. No. B2658887
M. Wt: 319.98
InChI Key: FPAHXQMWVYMRAH-UHFFFAOYSA-N
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Description

4-Allyloxybenzaldehyde can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . It has been used in the preparation of 4-allyloxy-2-hydroxybenzophenone , which was grafted onto polypropylene to improve its electrical properties .


Synthesis Analysis

The synthesis of 4-allyloxy-2-hydroxybenzophenone has been done through two stages of reaction i.e. allylation reaction of 4–hydroxybenzaldehyde to afford 4–allyloxybenzaldehyde and continued with condensation reaction of 4– allyloxybenzaldehyde with resorcinol using an acid catalyst .


Molecular Structure Analysis

The molecular formula of 4-Allyloxybenzaldehyde is C10H10O2 . The structure of the molecule was confirmed by Fourier transform infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

4-Allyloxy-2-hydroxybenzophenone was grafted onto polypropylene via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .


Physical And Chemical Properties Analysis

The molecular formula of 4-Allyloxybenzaldehyde is C10H10O2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Benzaldehyde Derivatives: 4-(Allyloxy)-3,5-dibromobenzaldehyde is used in synthesizing various benzaldehyde derivatives. For instance, 2,5-Dibromobenzaldehyde is synthesized by oxidizing 2,5-dibromotoluene, a process involving similar brominated benzaldehydes (Shimura, Kawai & Minegishi, 1993).
  • Crystalline Structure Analysis: Research has been conducted on identifying and understanding the crystal structure of similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde, which can provide insights into the properties and applications of 4-(Allyloxy)-3,5-dibromobenzaldehyde (Kai, 2000).
  • Chemoselective Reactions: Studies on similar compounds, such as 4-nitrobenzaldehyde, demonstrate the chemoselective benzylation and allylation in various conditions, which can be relevant for understanding reactions involving 4-(Allyloxy)-3,5-dibromobenzaldehyde (Zha et al., 2010).

Material Science and Polymer Chemistry

  • Synthesis of Functional Monomers: Research has demonstrated the use of dibromobenzene derivatives in synthesizing multifunctional monomers, which could imply similar uses for 4-(Allyloxy)-3,5-dibromobenzaldehyde in creating specialized polymers (Davidson et al., 2002).

Catalysis and Organic Synthesis

  • Catalytic Applications: Studies involving cyclodextrins as catalysts in the synthesis of hydroxybenzaldehydes and hydroxybenzoic acids can provide insights into the catalytic potential of 4-(Allyloxy)-3,5-dibromobenzaldehyde derivatives (Komiyama & Hirai, 1986).

Environmental and Biological Applications

  • Environmental Transformations: Research on the transformations of halogenated aromatic aldehydes by anaerobic bacteria, including dibromobenzaldehydes, can provide valuable insights into the environmental fate and biodegradability of 4-(Allyloxy)-3,5-dibromobenzaldehyde (Neilson et al., 1988).

Safety And Hazards

According to a safety data sheet for 4-Allyloxybenzaldehyde, it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The use of 4-allyloxy-2-hydroxybenzophenone in the preparation of eco-friendly high-voltage direct current (HVDC) cable insulation is a promising future direction . The ability to program new modes of catalysis into proteins would allow the development of enzyme families with functions beyond those found in nature .

properties

IUPAC Name

3,5-dibromo-4-prop-2-enoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHXQMWVYMRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3,5-dibromobenzaldehyde

Citations

For This Compound
1
Citations
UV Mallavadhani, A Mahapatra, K Narasimhan… - 2002 - nopr.niscpr.res.in
The O-alkylation (allylation/propargylation) of 3,5-dibromo-4-hydroxybenzaldehyde 1 and the corresponding acetophenone 2 results in the formation of aryl-aryl coupled product by loss …
Number of citations: 1 nopr.niscpr.res.in

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